molecular formula C25H26N6O4 B3012764 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 887867-10-9

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Katalognummer B3012764
CAS-Nummer: 887867-10-9
Molekulargewicht: 474.521
InChI-Schlüssel: VLDSNSKXPKEPEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H26N6O4 and its molecular weight is 474.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Activity

Research has explored the cardiovascular properties of derivatives of the compound . For instance, Chłoń-Rzepa et al. (2004) synthesized derivatives and tested them for antiarrhythmic and hypotensive activity, observing significant prophylactic antiarrhythmic activity in some compounds, highlighting their potential in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).

Antihistaminic Activity

In the field of antihistamines, Pascal et al. (1985) synthesized and evaluated derivatives of the compound for antihistaminic activity. Their studies found certain derivatives effective against histamine-induced bronchospasm and anaphylaxis, indicating potential as antihistaminic agents (Pascal et al., 1985).

Fluorescent Ligands for Receptor Study

Lacivita et al. (2009) focused on synthesizing derivatives as environment-sensitive fluorescent ligands for human 5-HT1A receptors. These derivatives could visualize receptors in cellular models, which can be instrumental in receptor studies and drug development (Lacivita et al., 2009).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel derivatives and tested them as COX inhibitors, demonstrating significant analgesic and anti-inflammatory activities. This suggests the compound's derivatives could be developed into new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Potential Antidepressants and Antipsychotics

Chłoń-Rzepa et al. (2015) synthesized derivatives targeting serotonin and dopamine receptors, suggesting potential as antidepressants and antipsychotics. The study highlights the compound's derivatives in psychiatric medication development (Chłoń-Rzepa et al., 2015).

Crystallography and Molecular Structure

Karczmarzyk et al. (1995) studied the crystal structure of a related compound, providing insights into the molecular geometry and potential interaction mechanisms with biological targets (Karczmarzyk et al., 1995).

Antimicrobial Activities

Bektaş et al. (2010) explored derivatives for antimicrobial activities. Some synthesized compounds showed good to moderate activities against various microorganisms, indicating the potential for antibiotic development (Bektaş et al., 2010).

Antiasthmatic Agents

Bhatia et al. (2016) synthesized derivatives for antiasthmatic activity. The study aimed at developing Phosphodiesterase 3 inhibitors, a current area of interest in anti-asthma drug development (Bhatia et al., 2016).

Tuberculosis Treatment

Konduri et al. (2020) focused on the synthesis of purine linked piperazine derivatives as potent inhibitors of Mycobacterium tuberculosis, targeting a key enzyme in the bacterium's biosynthesis pathway. This research contributes to tuberculosis drug discovery (Konduri et al., 2020).

Eigenschaften

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-phenacylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4/c1-28-22-21(23(33)27-25(28)34)31(16-20(32)17-6-4-3-5-7-17)24(26-22)30-14-12-29(13-15-30)18-8-10-19(35-2)11-9-18/h3-11H,12-16H2,1-2H3,(H,27,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDSNSKXPKEPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.